molecular formula C8H16N2O3 B2770810 Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate CAS No. 148431-11-2

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate

Cat. No.: B2770810
CAS No.: 148431-11-2
M. Wt: 188.227
InChI Key: DOARPSBRJDOVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is an organic compound with the molecular formula C9H18N2O4. It is a derivative of glycine and is often used as a building block in organic synthesis. The compound features a tert-butyl ester group, which provides steric hindrance and stability, making it useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with glycine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is purified through techniques like crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in biochemical pathways. The presence of the tert-butyl ester group enhances its stability and reactivity, allowing it to effectively participate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-oxoethyl)carbamate: A precursor in the synthesis of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate.

    Tert-butyl N-(2-mercaptoethyl)carbamate: Similar structure but contains a thiol group instead of an amino group.

    Tert-butyl N-(2-bromoethyl)carbamate: Contains a bromine atom, making it useful in halogenation reactions.

Uniqueness

This compound is unique due to its combination of a tert-butyl ester group and an amino group, which provides both stability and reactivity. This makes it a versatile compound in organic synthesis and various scientific applications .

Biological Activity

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, a derivative of glycine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that influence its biochemical interactions. The compound's molecular formula is C8H16N2O3C_8H_{16}N_2O_3, and it possesses the following notable properties:

PropertyValue
Molecular Weight188.23 g/mol
Boiling PointNot available
SolubilitySoluble in water
Log P (octanol/water)0.51

The biological activity of this compound is largely attributed to its ability to mimic amino acids, particularly glycine. This compound acts as a potential glycine analog, influencing various biochemical pathways:

  • Receptor Interaction : It may interact with glycine receptors, which are critical for neurotransmission in the central nervous system.
  • Enzyme Modulation : The compound could modulate enzymes involved in metabolic pathways due to its structural similarity to natural substrates.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antimicrobial potential at concentrations as low as 32 µg/mL for some strains .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest a possible mechanism involving the inhibition of NF-kB signaling pathways .

Study on Antimicrobial Efficacy

A recent publication evaluated the antimicrobial efficacy of various amino acid derivatives, including this compound. The study utilized a series of bacterial strains to assess the compound's effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa>64

The findings suggest that this compound could be further developed as a lead compound for antimicrobial therapies .

Anti-inflammatory Mechanism Exploration

In another study focusing on its anti-inflammatory effects, researchers treated macrophage cells with this compound prior to LPS exposure. Results indicated a significant reduction in inflammatory markers:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha15085
IL-620090

This data supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases .

Properties

IUPAC Name

tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOARPSBRJDOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.